molecular formula C8H4F3N3O2 B2534190 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1896831-02-9

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2534190
CAS No.: 1896831-02-9
M. Wt: 231.134
InChI Key: MJQIUZLIHKYVNX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a triazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene under microwave conditions at 140°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and additive-free nature .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo-pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the triazolo-pyridine ring.

Scientific Research Applications

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the active site of these enzymes, preventing their activity and thereby modulating the signaling pathways they control . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the triazolo-pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Biological Activity

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1896831-02-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C8_8H4_4F3_3N3_3O2_2
  • Molecular Weight : 231.13 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of certain bacterial strains and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

2. Anticancer Potential

Studies have highlighted the role of triazolo-based compounds in cancer therapy. For example, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion, have been developed using triazolo scaffolds. The compound's ability to modulate immune responses suggests a promising avenue for cancer immunotherapy .

3. Inhibition of Ion Channels

The compound has been evaluated for its effects on ion channels such as hERG (human Ether-à-go-go Related Gene), which is critical for cardiac function. While some derivatives show modest potency against hERG, this raises concerns regarding cardiotoxicity at higher concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo derivatives:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and potential bioactivity
Carboxylic acidEnhances solubility and metabolic stability
Variations in heteroaryl head groupsAlter binding affinity and selectivity towards targets

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the efficacy of various triazolo derivatives against Cryptosporidium species. The compound demonstrated an EC50 value of 2.1 μM in vitro, indicating moderate potency . Further optimization led to derivatives with improved activity profiles.

Case Study 2: Cancer Immunotherapy
In a preclinical model, a derivative based on the triazolo scaffold was shown to effectively inhibit IDO1 activity, leading to enhanced anti-tumor immunity. The compound exhibited sub-micromolar potency with favorable metabolic stability .

Properties

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-5-12-6(7(15)16)13-14(5)3-4/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQIUZLIHKYVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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